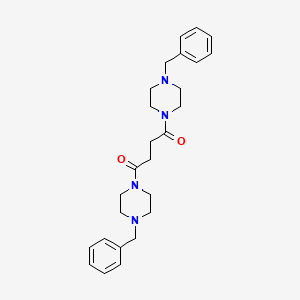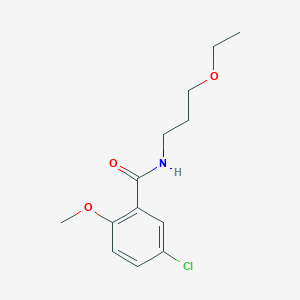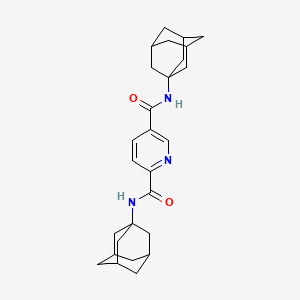![molecular formula C26H25NO2 B4026105 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B4026105.png)
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Overview
Description
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound belonging to the class of phenanthridinone derivatives. These compounds are known for their tricyclic N-heterocyclic structures, which are frequently encountered in various alkaloids. Phenanthridinone derivatives have been documented to possess a range of biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridinone derivatives, including 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of benzamides. This method provides controlled access to a range of functionalized phenanthridinone derivatives in yields ranging from 59% to 88% . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production methods for phenanthridinone derivatives often rely on scalable and efficient synthetic routes. The palladium-catalyzed annulation method mentioned earlier is particularly suitable for industrial applications due to its high yields and controlled reaction conditions . Additionally, the direct carbonylation method offers practical and efficient synthesis, making it applicable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as O2 or K2S2O8.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be carried out using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: O2, K2S2O8
Reduction: NaBH4, LiAlH4
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. As a phenanthridinone derivative, it is known to intercalate into DNA, thereby disrupting DNA replication and transcription processes . This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for DNA-binding fluorescent dyes.
Quinolin-2-ones: Compounds with similar tricyclic structures and biological activities.
Benzo[c]phenanthridine: Another class of phenanthridine derivatives with potential anticancer properties.
Uniqueness
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications. Additionally, its synthesis through palladium-catalyzed annulation and direct carbonylation methods offers practical advantages for both research and industrial applications .
Properties
IUPAC Name |
5-(4-propoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-2-16-29-19-13-10-18(11-14-19)26-25-21(8-5-9-23(25)28)24-20-7-4-3-6-17(20)12-15-22(24)27-26/h3-4,6-7,10-15,26-27H,2,5,8-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUWBFKLIOOJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide](/img/structure/B4026043.png)

![[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B4026050.png)
![6-bromo-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4026060.png)
![11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one](/img/structure/B4026062.png)

![ethyl [3-(3,4-dichlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4026073.png)
![METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE](/img/structure/B4026079.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4026094.png)
![4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE](/img/structure/B4026098.png)
![N-[1-(1-adamantyl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B4026104.png)
![(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4026118.png)
